Methyltetrazine-PEG24-amine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

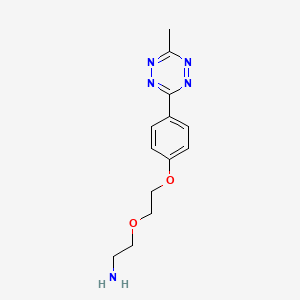

分子式 |

C13H17N5O2 |

|---|---|

分子量 |

275.31 g/mol |

IUPAC 名称 |

2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine |

InChI |

InChI=1S/C13H17N5O2/c1-10-15-17-13(18-16-10)11-2-4-12(5-3-11)20-9-8-19-7-6-14/h2-5H,6-9,14H2,1H3 |

InChI 键 |

DIOZNAXATFIXDW-UHFFFAOYSA-N |

规范 SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCN |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to Methyltetrazine-PEG24-amine: Structure, Properties, and Applications in Bioconjugation and PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyltetrazine-PEG24-amine, a heterobifunctional linker critical in the fields of bioconjugation, chemical biology, and targeted protein degradation. This document outlines its chemical structure, physicochemical properties, and detailed protocols for its application in experimental settings.

Core Structure and Chemical Properties

This compound is a specialized chemical linker composed of three key functional components: a methyltetrazine moiety, a 24-unit polyethylene glycol (PEG) spacer, and a primary amine group. This unique architecture allows for a two-step, bioorthogonal conjugation strategy. The methyltetrazine group participates in a highly efficient and selective inverse electron-demand Diels-Alder cycloaddition (iEDDA) with a trans-cyclooctene (TCO) derivative, a reaction commonly referred to as tetrazine ligation. The primary amine provides a versatile handle for conjugation to various molecules, including proteins, peptides, and small molecule drugs, typically through the formation of stable amide bonds with carboxylic acids or activated esters.

The long, hydrophilic PEG24 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate by minimizing aggregation and non-specific binding.

Chemical Structure:

Note: "Ph" represents a phenyl group.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various supplier specifications.

| Property | Value |

| Molecular Formula | C57H105N5O24 |

| Molecular Weight | ~1244.5 g/mol |

| Purity | ≥95% (typically confirmed by HPLC and/or NMR) |

| Physical Form | Solid or oil |

| Solubility | Soluble in water, DMSO, DMF, and DCM |

| Storage Conditions | Store at -20°C for long-term stability |

| Reactive Groups | Methyltetrazine, Primary Amine |

| Reaction pH (Amine) | 7.0 - 9.0 for reaction with NHS esters |

| Reaction pH (Tetrazine) | 6.0 - 9.0 for tetrazine-TCO ligation |

| Reaction Time (Amine) | 3 - 24 hours for amide coupling |

| Reaction Time (Tetrazine) | 30 minutes - 2 hours for tetrazine-TCO ligation |

Experimental Protocols

This section provides detailed methodologies for the use of this compound in two primary applications: bioconjugation to a protein of interest and synthesis of a Proteolysis Targeting Chimera (PROTAC).

Protocol 1: Two-Step Bioconjugation to a TCO-Modified Protein

This protocol describes the conjugation of this compound to a protein with an available carboxylic acid, followed by the ligation of the resulting conjugate to a trans-cyclooctene (TCO)-modified protein.

Materials:

-

This compound

-

Protein of Interest (POI) with an accessible carboxylic acid group

-

TCO-modified protein

-

Activation Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Reagent: Hydroxylamine or Tris buffer

-

Purification System: Size-Exclusion Chromatography (SEC) or Dialysis

Procedure:

Step 1: Amide Coupling of this compound to the Protein of Interest (POI)

-

Preparation: Dissolve the POI in anhydrous DMF to a final concentration of 1-5 mg/mL.

-

Activation: To the POI solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups on the POI.

-

Conjugation: Add a solution of this compound (1.5 equivalents) in anhydrous DMF to the activated POI solution.

-

Reaction: Allow the reaction to proceed for 4-12 hours at room temperature with gentle stirring. Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS).

-

Quenching (Optional): The reaction can be quenched by adding hydroxylamine to a final concentration of 10-50 mM.

-

Purification: Purify the Methyltetrazine-POI conjugate by SEC or dialysis to remove unreacted reagents.

Step 2: Tetrazine-TCO Ligation

-

Preparation: Dissolve the purified Methyltetrazine-POI conjugate and the TCO-modified protein in PBS (pH 7.4) at a concentration of 1-10 µM.

-

Ligation: Mix the two protein solutions in a 1:1 or 1.2:1 molar ratio (Methyltetrazine-POI:TCO-protein).

-

Reaction: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Analysis: Analyze the final conjugate by SDS-PAGE to confirm the formation of the higher molecular weight product.

-

Purification (Optional): If necessary, the final conjugate can be purified from unreacted components using SEC.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a representative two-step synthesis of a PROTAC molecule where this compound is used to link a protein of interest (POI) ligand and an E3 ligase ligand. This example assumes the POI ligand contains a carboxylic acid and the E3 ligase ligand is modified with a TCO group.

Materials:

-

This compound

-

POI ligand with a carboxylic acid group

-

TCO-modified E3 ligase ligand

-

Activation Reagent: HATU

-

Base: DIPEA

-

Anhydrous DMF

-

Purification System: Preparative HPLC

Procedure:

Step 1: Synthesis of the POI Ligand-Linker Intermediate

-

Activation: In a solution of the POI ligand (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir for 15-30 minutes at room temperature.

-

Conjugation: Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3 and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the POI-PEG24-Methyltetrazine intermediate.

Step 2: Synthesis of the Final PROTAC

-

Ligation: Dissolve the POI-PEG24-Methyltetrazine intermediate (1.0 equivalent) and the TCO-modified E3 ligase ligand (1.1 equivalents) in a suitable solvent such as DMF or a mixture of DMSO and water.

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by LC-MS.

-

Purification: Purify the final PROTAC molecule by preparative HPLC. Characterize the final product by LC-MS and NMR.

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Methyltetrazine in Bioorthogonal Chemistry: A Technical Guide to the Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the mechanism of action of methyltetrazine in bioorthogonal reactions. The inverse electron demand Diels-Alder (IEDDA) reaction, particularly involving 1,2,4,5-tetrazines, has become a cornerstone of bioorthogonal chemistry.[1] Its value is derived from its exceptionally fast reaction kinetics, high specificity, and ability to proceed within complex biological environments without the need for a catalyst.[1][2] Methyltetrazine, specifically, offers a favorable balance between reactivity and enhanced stability, making it a widely used tool in chemical biology, drug discovery, and molecular imaging.[3][4]

Core Principles: The Inverse Electron Demand Diels-Alder (IEDDA) Reaction

The bioorthogonal reaction involving methyltetrazine is a specific type of [4+2] cycloaddition known as the inverse electron demand Diels-Alder (IEDDA) reaction.[1][5] Unlike a classical Diels-Alder reaction, the IEDDA reaction occurs between an electron-poor diene (the methyltetrazine) and an electron-rich dienophile, typically a strained alkene like trans-cyclooctene (TCO).[5][6] The reaction's energetics are driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1]

The mechanism proceeds through three key steps:

-

[4+2] Cycloaddition: The methyltetrazine ring (the 4π component) reacts with the strained alkene of the dienophile (the 2π component) in a concerted cycloaddition. This forms a highly unstable bicyclic adduct.[7]

-

Retro [4+2] Cycloaddition (Nitrogen Expulsion): The bicyclic intermediate immediately undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen (N₂).[7][8]

-

Product Formation: This nitrogen expulsion results in the formation of a stable 1,4-dihydropyridazine linkage, which may further oxidize to a pyridazine, covalently connecting the two reaction partners.[8][9]

This reaction is characterized by its chemoselectivity, meaning the methyltetrazine and its strained alkene partner do not interfere with or react with other functional groups typically found in biological systems.[3][9]

Quantitative Data: Reaction Kinetics and Stability

The utility of a bioorthogonal reaction is defined by its kinetics and the stability of the reagents in a biological context. Generally, increasing the reactivity of a tetrazine with electron-withdrawing substituents leads to reduced stability in aqueous media.[10] Methyltetrazine represents a favorable compromise, offering good stability while maintaining a rapid reaction rate.[3]

Table 1: Second-Order Rate Constants of Tetrazine Reactions This table summarizes the reaction kinetics (k₂) for various tetrazine derivatives with common dienophiles. Higher values indicate a faster reaction.

| Diene | Dienophile | k₂ (M⁻¹ s⁻¹) | Conditions | Reference |

| Methyltetrazine (Me-Tz) | axial-TCO | ~1,700 | PBS, 37 °C | [11] |

| H-Tz | axial-TCO | ~31,000 | PBS, 37 °C | [11] |

| Pyridyl-tetrazine (Py-Tz) | axial-TCO | ~21,000 | PBS, 37 °C | [11] |

| Phenyl-tetrazine (Ph-Tz) | axial-TCO | ~280 | PBS, 37 °C | [11] |

| General Tetrazine | TCO | ~2,000 | 9:1 Methanol/Water | [12] |

| tert-Butyl Tetrazine | TCO | ~5 | Not Specified | [13] |

| tert-Butyl Tetrazine | Cyclopropene | ~30 | Not Specified | [13] |

Table 2: Stability of Tetrazine Derivatives in Biological Media This table compares the stability of various tetrazines under physiological conditions. Stability is often measured as the percentage of the compound remaining after a set incubation period.

| Tetrazine Derivative | Conditions | Stability Metric | Reference |

| Methyltetrazine (Me-Tz) | DMEM + 10% FBS, 37 °C | ~80% remaining after 24h | [11] |

| Pyridyl-tetrazine (Py-Tz) | DMEM + 10% FBS, 37 °C | ~50% remaining after 24h | [11] |

| Phenyl-tetrazine (Ph-Tz) | DMEM + 10% FBS, 37 °C | ~90% remaining after 24h | [11] |

| Dimethyltetrazine | PBS | ~50% remaining after 14h | [14] |

| Dipyridyl-tetrazine | PBS | Half-life of 9.6h | [14] |

Experimental Protocols

The following protocols provide standardized methodologies for the synthesis of a methyltetrazine building block and its subsequent use in a bioorthogonal ligation experiment.

Protocol 1: Synthesis of a Simple Methyltetrazine Derivative This protocol is a generalized procedure for synthesizing 3-methyl-1,2,4,5-tetrazine from acetonitrile.

-

Materials: Acetonitrile, anhydrous hydrazine, sulfur, sodium nitrite (NaNO₂), glacial acetic acid, dichloromethane (DCM).

-

Procedure:

-

Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine acetonitrile and anhydrous hydrazine. Add sulfur as a catalyst.[15]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically forms a dihydrotetrazine intermediate.

-

Oxidation to Tetrazine: Once the formation of the intermediate is complete, cool the reaction mixture in an ice bath.[1]

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂), followed by the dropwise addition of glacial acetic acid.[1][15] The reaction mixture will turn a characteristic vibrant pink or red, indicating the formation of the methyltetrazine.[1]

-

Purification: Extract the crude product from the aqueous mixture using an organic solvent such as dichloromethane. The final product can be purified by column chromatography on silica gel to yield the methyltetrazine as a colored solid.[1]

-

Protocol 2: General Protocol for Antibody Labeling and Tetrazine Ligation This protocol outlines the labeling of an antibody with a trans-cyclooctene (TCO) derivative, followed by bioorthogonal ligation with a methyltetrazine-functionalized molecule (e.g., a fluorophore or drug).

-

Materials: Antibody of interest, TCO-NHS ester, methyltetrazine-fluorophore conjugate, phosphate-buffered saline (PBS), size-exclusion chromatography columns.

-

Procedure:

-

Antibody-TCO Conjugation:

-

Dissolve the antibody in PBS (pH 7.4-8.0).

-

Add a molar excess of TCO-NHS ester (dissolved in DMSO) to the antibody solution. The NHS ester will react with primary amines (e.g., lysine residues) on the antibody.

-

Incubate the reaction for 1-2 hours at room temperature.

-

Remove excess, unreacted TCO-NHS ester using a desalting column or size-exclusion chromatography, exchanging the buffer to PBS (pH 7.4).

-

-

Bioorthogonal Ligation:

-

To the purified TCO-labeled antibody, add the methyltetrazine-fluorophore conjugate.

-

The reaction is typically rapid and can be incubated for 30-60 minutes at room temperature or 37 °C.[15]

-

-

Analysis:

-

Confirm the successful ligation using SDS-PAGE with in-gel fluorescence scanning. The fluorescent band should correspond to the molecular weight of the antibody.

-

Alternatively, mass spectrometry can be used for precise characterization of the final conjugate.[16]

-

-

Visualization of an Experimental Workflow: Pre-targeted Drug Delivery

The IEDDA reaction is extensively used in pre-targeting strategies for drug delivery and imaging, particularly in oncology.[16] This approach separates the targeting step (antibody to tumor) from the delivery of the payload (drug or imaging agent), which can reduce systemic toxicity.[16]

This strategy enhances the therapeutic window by separating the slow antibody localization phase from the rapid delivery and activation of a potent drug.[16] The efficacy can be monitored by tumor growth measurements or through in vivo imaging if a fluorescent reporter is used.[16]

References

- 1. benchchem.com [benchchem.com]

- 2. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 3. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 13. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00120A [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

The Pivotal Role of the PEG24 Linker in Methyltetrazine-PEG24-amine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyltetrazine-PEG24-amine, with a specific focus on the critical role of its 24-unit polyethylene glycol (PEG) linker. This heterobifunctional reagent is a cornerstone in modern bioconjugation, enabling the precise and efficient coupling of molecules for applications ranging from targeted drug delivery and proteomics to advanced in vivo imaging. Here, we delve into the quantitative data, experimental protocols, and underlying principles that underscore the importance of the PEG24 linker in this versatile molecule.

Introduction to this compound

This compound is a sophisticated chemical tool comprised of three key functional components:

-

A Methyltetrazine Moiety: This group is the reactive handle for bioorthogonal chemistry. It participates in an exceptionally fast and selective inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) partner. This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for cytotoxic catalysts.

-

A Primary Amine (-NH2): This functional group provides a convenient point of attachment to a wide range of biomolecules, small molecules, or surfaces that contain a carboxylic acid or an activated ester.

-

A PEG24 Linker: This hydrophilic, 24-unit polyethylene glycol chain acts as a spacer between the methyltetrazine and the amine. As will be detailed in this guide, the length and properties of this linker are not merely for spacing but are critical for the overall performance of the resulting conjugate.

The Multifaceted Role of the PEG24 Linker

The PEG24 linker is integral to the functionality of this compound, imparting several beneficial properties to the molecule and its subsequent conjugates.

Enhanced Aqueous Solubility and Reduced Aggregation

Many therapeutic agents and fluorescent dyes are hydrophobic, which can lead to poor solubility in aqueous buffers, aggregation, and non-specific binding. The hydrophilic nature of the PEG24 linker significantly improves the water solubility of the entire conjugate, which is crucial for in vivo applications and for preventing aggregation during storage and handling.

Improved Pharmacokinetics and Bioavailability

In the context of drug development, particularly for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the PEG24 linker plays a vital role in modulating the pharmacokinetic profile of the conjugate. A study on ADCs highlighted that a methyl-PEG24 (mPEG24) moiety led to a prolonged half-life and enhanced tolerability in animal models. Longer PEG chains can also shield the conjugate from proteolytic degradation and reduce renal clearance, thereby extending its circulation time.

Optimal Spacing and Flexibility for Biological Interactions

The length

An In-depth Technical Guide to the Solubility and Stability of Methyltetrazine-PEG24-amine

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of bioconjugation reagents is paramount for reproducible and successful outcomes. This guide provides a detailed overview of the solubility and stability of Methyltetrazine-PEG24-amine, a key reagent in bioorthogonal chemistry. While specific quantitative data for this exact molecule is not extensively published, this document synthesizes available information from closely related compounds and established methodologies to provide a comprehensive technical resource.

Core Concepts: Structure and Function

This compound is a heterobifunctional linker composed of three key components:

-

Methyltetrazine: This moiety participates in rapid and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (TCO). The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[1][2]

-

Polyethylene Glycol (PEG) Spacer (PEG24): The long, hydrophilic PEG24 chain significantly increases the aqueous solubility of the molecule.[1] It also provides a flexible spacer arm that reduces steric hindrance during conjugation.

-

Amine Group: The terminal primary amine allows for covalent attachment to molecules containing carboxylic acids or activated esters (e.g., NHS esters) through amide bond formation. It is often supplied as an HCl salt to improve stability and handling.[1][2]

Data Presentation: Solubility and Stability

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

| Dichloromethane (DCM) | Soluble | [3] |

| Dimethylformamide (DMF) | Soluble | [3] |

It is important to note that the HCl salt form contributes to its aqueous solubility.

Stability Characteristics and Storage

The stability of this compound is a critical factor for its successful application. The methyl group on the tetrazine ring provides enhanced stability over unsubstituted tetrazines.[1][2] However, like all tetrazine derivatives, it is susceptible to degradation under certain conditions.

| Factor | Impact on Stability | Recommendations | Reference |

| pH | Tetrazines can be less stable in highly acidic or basic conditions. Reactions are typically performed at a pH of 7-9. | Use in buffered solutions within the recommended pH range. | |

| Temperature | Elevated temperatures can accelerate degradation. | Store at -20°C for long-term storage.[2][3] | |

| Light | Prolonged exposure to light can lead to degradation. | Store in a light-protected container. | |

| Form | The HCl salt form offers improved stability and handling. | [1][2] |

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes

-

Orbital shaker

-

Microcentrifuge

-

UV-Vis spectrophotometer or HPLC system

-

0.22 µm syringe filters

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of PBS (e.g., 1 mL) in a microcentrifuge tube. The exact amount should be enough to ensure undissolved solid remains.

-

Equilibration: Tightly cap the tube and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

-

Separation of Undissolved Solute: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully collect the supernatant without disturbing the pellet. For accurate results, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification:

-

UV-Vis Spectrophotometry: Prepare a standard curve of known concentrations of this compound in PBS. Measure the absorbance of the filtered supernatant at the λmax of the tetrazine chromophore (typically around 520-540 nm). Determine the concentration from the standard curve.

-

HPLC: Prepare a standard curve of known concentrations. Inject the filtered supernatant onto a calibrated HPLC system (e.g., C18 column) and determine the concentration based on the peak area.

-

-

Data Reporting: Report the solubility in mg/mL or mmol/L at the specified temperature.

Protocol 2: Assessment of Stability in Aqueous Solution

This protocol provides a general method for evaluating the stability of this compound in an aqueous buffer over time.

Materials:

-

This compound

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

Incubator or water bath

-

UV-Vis spectrophotometer or HPLC system

-

96-well plates (for spectrophotometric method)

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in the desired buffer at a known concentration.

-

Incubation: Aliquot the solution into multiple sealed, light-protected tubes or wells of a 96-well plate. Incubate at a specific temperature (e.g., 37°C).

-

Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot for analysis.

-

Quantification:

-

UV-Vis Spectrophotometry: Measure the absorbance of the tetrazine chromophore at its λmax. A decrease in absorbance over time indicates degradation. The percentage of remaining tetrazine can be calculated relative to the initial time point.

-

HPLC: Inject the aliquot onto an HPLC system. Monitor the decrease in the peak area of the parent compound and the potential appearance of degradation product peaks.

-

-

Data Analysis: Plot the percentage of remaining this compound against time to determine its half-life under the tested conditions.

Mandatory Visualizations

References

In-Depth Technical Guide to Methyltetrazine-PEG24-amine for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyltetrazine-PEG24-amine, a key heterobifunctional linker for advanced applications in bioconjugation, drug delivery, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. This document details its physicochemical properties, experimental protocols for its application in inverse-electron-demand Diels-Alder (IEDDA) click chemistry, and a visual representation of a typical experimental workflow.

Core Properties of this compound

This compound is a specialized chemical tool featuring a methyltetrazine moiety for bioorthogonal reactions and a terminal amine group for conjugation, separated by a long-chain polyethylene glycol (PEG) spacer. The methyltetrazine group reacts with high specificity and rapid kinetics with strained alkenes like trans-cyclooctene (TCO), a cornerstone of modern click chemistry. The PEG24 spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅₇H₁₀₅N₅O₂₄ |

| Molecular Weight | 1244.48 g/mol [1][2] |

| Purity | Typically >95% |

| Form | Varies (often supplied as a salt, e.g., HCl salt) |

Experimental Protocols

The primary application of this compound is in bioconjugation via the IEDDA reaction. A typical experimental workflow involves a two-step process: first, the biomolecule of interest (e.g., an antibody or protein) is functionalized with a trans-cyclooctene (TCO) group. Subsequently, the TCO-modified biomolecule is reacted with this compound, which can be pre-conjugated to a payload of interest (e.g., a small molecule drug, a fluorescent dye, or a PROTAC warhead).

General Protocol for Protein Conjugation

This protocol outlines the steps for the conjugation of a TCO-modified protein with a this compound-linked payload.

Materials:

-

TCO-modified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

-

This compound (or a pre-functionalized derivative)

-

Reaction Buffer: PBS, pH 6.0-7.5

-

Quenching reagent (optional, e.g., excess TCO-containing small molecule)

-

Purification system (e.g., size-exclusion chromatography, spin desalting columns)

Procedure:

-

Preparation of Reactants:

-

Dissolve the TCO-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Dissolve the this compound conjugate in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer.

-

-

Conjugation Reaction:

-

Add the this compound solution to the TCO-modified protein solution. A molar excess of the tetrazine compound (typically 1.5 to 5 equivalents) is recommended to ensure complete labeling of the protein.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The reaction progress can be monitored by analyzing the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Quenching (Optional):

-

To remove any unreacted tetrazine, a quenching reagent can be added and incubated for a further 10-20 minutes.

-

-

Purification:

-

The final conjugate can be purified from unreacted small molecules using size-exclusion chromatography or spin desalting columns. The choice of method will depend on the scale of the reaction and the properties of the conjugate.

-

-

Characterization:

-

The purified conjugate should be characterized to determine the degree of labeling (e.g., using UV-Vis spectroscopy or mass spectrometry) and to confirm its purity and integrity.

-

Visualizing the Workflow and Signaling Pathways

To aid in the conceptual understanding of the experimental processes and the underlying chemical principles, the following diagrams are provided in the DOT language for Graphviz.

A generalized experimental workflow for bioconjugation using this compound.

The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

References

An In-depth Technical Guide to Methyltetrazine Click Chemistry: Core Features and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyltetrazine click chemistry, a cornerstone of bioorthogonal chemistry. It details the core features, quantitative data, experimental protocols, and applications of this powerful tool in biological research and drug development.

Core Principles of Methyltetrazine Click Chemistry

Methyltetrazine click chemistry is a bioorthogonal reaction based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a methyltetrazine and a strained dienophile, most commonly a trans-cyclooctene (TCO). This reaction is characterized by its exceptional speed, high specificity, and biocompatibility, making it ideal for studying biological processes in their native environments.

The key features of this reaction include:

-

Exceptional Kinetics: The reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 106 M-1s-1.[1][2] This allows for efficient labeling even at low concentrations of reactants.

-

Biocompatibility: The reaction proceeds efficiently under physiological conditions (neutral pH, aqueous environment, and ambient temperature) without the need for cytotoxic catalysts like copper.

-

Chemoselectivity: Methyltetrazines and their dienophile partners are highly selective for each other and do not cross-react with other functional groups found in biological systems, ensuring minimal off-target effects.

-

Stability: Methyltetrazine derivatives exhibit good stability in aqueous solutions and biological media, a crucial factor for in vivo applications. However, stability can be influenced by substituents on the tetrazine ring, with electron-donating groups generally increasing stability.

Quantitative Data

The reaction kinetics and stability of methyltetrazine derivatives are critical parameters for designing experiments. The following tables summarize key quantitative data from the literature.

Table 1: Reaction Kinetics of Methyltetrazine Derivatives with Dienophiles

| Methyltetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| Methyltetrazine | trans-cyclooctene (TCO) | ~1,000 - 6,000 | Aqueous buffer, 37°C |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | 3.3 x 10³ | Methanol |

| Pyridyl-tetrazine | axial-TCO | >10,000 | PBS, 37°C |

| Phenyl-tetrazine | axial-TCO | ~1,700 | PBS, 37°C |

| Methyl-tetrazine | axial-TCO | ~1,700 | PBS, 37°C |

| Methyltetrazine | Norbornene | Slower than TCO | Methanol |

| 3-phenyl-1,2,4,5-tetrazine | Norbornene | - | - |

Table 2: Stability of Tetrazine Derivatives in Biological Media

| Tetrazine Derivative | Conditions | Half-life / Stability |

| Dipyridyl-s-tetrazines | 1:9 DMSO/PBS, pH 7.4, 37°C | 60-85% degraded after 12h |

| Pyrimidyl-substituted tetrazines | 1:9 DMSO/PBS, pH 7.4, 37°C | 60-85% degraded after 12h |

| Pyridyl tetrazines | 1:9 DMSO/PBS, pH 7.4, 37°C | >75% remaining after 12h |

| Phenyl tetrazines | 1:9 DMSO/PBS, pH 7.4, 37°C | >75% remaining after 12h |

| Triazolyl-tetrazine | DMEM with 10% FBS, 37°C | High stability |

Experimental Protocols

This section provides detailed methodologies for key applications of methyltetrazine click chemistry.

Protein-Protein Conjugation

This protocol describes the conjugation of two proteins using methyltetrazine-TCO ligation.[1]

Materials:

-

Protein A

-

Protein B

-

TCO-PEG-NHS ester

-

Methyltetrazine-PEG-NHS ester

-

1 M NaHCO₃

-

PBS buffer (pH 7.2-7.5)

-

Spin desalting columns

Procedure:

-

Protein Activation with TCO:

-

Dissolve 100 µg of Protein A in 100 µL of PBS.

-

Add 5 µL of 1 M NaHCO₃.

-

Add 20 nmol of TCO-PEG-NHS ester.

-

Incubate at room temperature for 60 minutes.

-

Purify the TCO-labeled protein using a spin desalting column.

-

-

Protein Activation with Methyltetrazine:

-

Dissolve 100 µg of Protein B in 100 µL of PBS.

-

Add 5 µL of 1 M NaHCO₃.

-

Add 20 nmol of methyltetrazine-PEG-NHS ester.

-

Incubate at room temperature for 60 minutes.

-

Purify the methyltetrazine-labeled protein using a spin desalting column.

-

-

Conjugation:

-

Mix the TCO-labeled Protein A and methyltetrazine-labeled Protein B in a 1:1 molar ratio.

-

Rotate the mixture for 1 hour at room temperature.

-

The conjugate is now ready for use or further purification.

-

Protein-protein conjugation workflow.

Labeling of Cell Surface Glycans

This protocol outlines the metabolic labeling of cell surface glycans with a TCO-modified sugar followed by reaction with a methyltetrazine-biotin probe.

Materials:

-

Cells of interest

-

Cell culture medium

-

TCO-modified sugar (e.g., Ac₄ManN-TCO)

-

Biotin-PEG4-Methyltetrazine

-

PBS

-

Fluorescently labeled streptavidin

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Incubate cells with 25-50 µM of a TCO-modified sugar in the cell culture medium for 24-48 hours to allow for metabolic incorporation into cell surface glycans.

-

-

Biotinylation:

-

Wash the cells three times with ice-cold PBS.

-

Prepare a 50-100 µM solution of Biotin-PEG4-Methyltetrazine in PBS.

-

Incubate the cells with the methyltetrazine solution for 30-60 minutes at room temperature or 4°C.

-

-

Detection:

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled streptavidin conjugate for 15-30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

-

Workflow for labeling cell surface glycans.

Visualization of Signaling Pathways

Methyltetrazine click chemistry is a powerful tool for visualizing signaling pathways by enabling the site-specific labeling of proteins of interest with fluorescent probes. For instance, a G protein-coupled receptor (GPCR) can be genetically encoded with a TCO-bearing unnatural amino acid. Subsequent labeling with a methyltetrazine-fluorophore allows for the visualization of receptor trafficking and interaction with downstream signaling partners.

Conceptual GPCR Signaling Visualization

The following diagram illustrates a conceptual workflow for visualizing GPCR signaling. A GPCR is labeled with a methyltetrazine-fluorophore via TCO-unnatural amino acid incorporation. Upon ligand binding, the receptor undergoes a conformational change, leading to G-protein activation and subsequent downstream signaling events, such as the production of second messengers and activation of kinases like PKA and ERK. The fluorescently labeled GPCR can be tracked to monitor its internalization and trafficking.

Conceptual GPCR signaling pathway.

References

An In-depth Technical Guide to Tetrazine Ligation for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, commonly known as tetrazine ligation, has emerged as a powerful tool in bioconjugation. Its exceptional reaction kinetics, high specificity, and biocompatibility have made it invaluable for a wide range of applications, from cellular imaging and proteomics to the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2][3][4] This technical guide provides a comprehensive overview of the core principles of tetrazine ligation, detailed experimental protocols, and a summary of key quantitative data to facilitate its successful implementation in research and development.

Core Principles of the Tetrazine-Dienophile Ligation

The tetrazine ligation is a type of [4+2] cycloaddition reaction. Unlike the conventional Diels-Alder reaction, the iEDDA reaction involves an electron-deficient diene (the tetrazine) and an electron-rich dienophile (typically a strained alkene or alkyne).[3] The reaction proceeds through a concerted mechanism, forming an unstable bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), irreversibly forming a stable dihydropyridazine product.[1][3][5] This release of N₂ is a key thermodynamic driving force for the reaction.[1][3][5]

The reaction is highly bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native biochemical processes.[1] A significant advantage of tetrazine ligation is that it does not require a catalyst, such as copper, which can be toxic to cells.[6]

Quantitative Data: A Comparative Look at Reactants

The kinetics of tetrazine ligation are highly tunable and depend on the specific tetrazine and dienophile pairing. The choice of reactants is a critical consideration for any application, balancing the need for rapid reaction rates with the stability of the components in the desired experimental conditions.

Table 1: Second-Order Rate Constants for Common Tetrazine-Dienophile Pairs

The following table summarizes the second-order rate constants (k₂) for the reaction of various tetrazines with commonly used dienophiles. Higher k₂ values indicate faster reaction kinetics.

| Tetrazine Derivative | Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference(s) |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-Cyclooctene (TCO) | 2000 | 9:1 Methanol:Water | [5] |

| 3,6-di-(2-pyridyl)-s-tetrazine | Bicyclononyne (BCN) | 118 | Methanol | [7] |

| 3,6-diphenyl-1,2,4,5-tetrazine | trans-Cyclooctene (TCO) | 3.1 | THF | [5] |

| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | Methanol | [7] |

| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 125 | Methanol | [7] |

| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | 1.6 - 1.9 | Aqueous Buffer/FBS | |

| Phenyl methyl tetrazine | Norbornene | 0.012 | 1:1 MeOH/PBS (pH 7.4) | [8] |

| o-hydroxyphenyl methyl tetrazine | Vinylboronic acid (VBA) | 0.28 | 1:1 MeOH/PBS (pH 7.4) | [8] |

| H-Tetrazine | trans-Cyclooctene (TCO) | ~30,000 | PBS, 37°C | [9] |

| Methyl-substituted tetrazines | trans-Cyclooctene (TCO) | ~1000 | Not specified | [10] |

| Hydrogen-substituted tetrazines | trans-Cyclooctene (TCO) | up to 30,000 | Not specified | [10] |

| 2'-aTCOK-encoded EGFP | H-Tet-Cy5 | 3.59 x 10⁴ | Not specified | [11] |

Table 2: Stability of Tetrazine Derivatives

The stability of the tetrazine moiety is a crucial factor, especially for in vivo applications where the molecule must persist long enough to react with its target. Stability is often inversely correlated with reactivity.

| Tetrazine Derivative | Stability (Remaining after 12h in 1:9 DMSO/PBS) | Reference(s) |

| Dipyridyl-s-tetrazines | 15-40% | [8] |

| Pyrimidyl-substituted tetrazines | 15-40% | [8] |

| Pyridyl tetrazines | >75% | [8] |

| Phenyl tetrazines | >75% | [8] |

| Triazolyl-tetrazines | >92% (after 12h), >63% (after 48h) | [12] |

| Methyl-tetrazine | >92% (after 12h), >63% (after 48h) | [12] |

Experimental Protocols

The following sections provide detailed methodologies for common bioconjugation procedures using tetrazine ligation.

Protocol 1: Labeling a Protein with a Dienophile (TCO-NHS Ester)

This protocol describes the modification of a protein with a trans-cyclooctene (TCO) moiety using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines such as the side chain of lysine residues.

Materials:

-

Protein of interest

-

TCO-PEG-NHS ester (dissolved in anhydrous DMSO or DMF to 10 mM immediately before use)

-

Reaction Buffer: Amine-free buffer such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5.[6]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Spin desalting column or dialysis equipment

Methodology:

-

Protein Preparation: Buffer exchange the protein into the Reaction Buffer to a concentration of 1-5 mg/mL using a spin desalting column or dialysis.[13]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the 10 mM TCO-PEG-NHS ester solution to the protein solution.[13]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[13]

-

Quenching (Optional): Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes at room temperature to quench any unreacted NHS ester.[13]

-

Purification: Remove excess, unreacted TCO-PEG-NHS ester using a spin desalting column or dialysis against a suitable storage buffer.[13]

Protocol 2: Tetrazine Ligation for Protein-Protein Conjugation

This protocol outlines the conjugation of a TCO-labeled protein to a tetrazine-labeled protein. A similar protocol to Protocol 1 can be used to prepare the tetrazine-labeled protein using a tetrazine-NHS ester.

Materials:

-

TCO-labeled protein (from Protocol 1)

-

Tetrazine-labeled protein

-

Reaction Buffer: PBS, pH 6-9[1]

Methodology:

-

Reactant Preparation: Ensure both the TCO-labeled and tetrazine-labeled proteins are in the Reaction Buffer.

-

Conjugation Reaction: Mix the TCO-labeled protein and the tetrazine-labeled protein. A 1:1 molar ratio is a good starting point, though a slight excess (1.05-1.5 fold) of the tetrazine-labeled protein can be used to ensure complete conjugation of the TCO-labeled protein.[6]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[6] For less reactive pairs or to slow the reaction, incubation can be performed at 4°C for a longer duration (e.g., 2 hours to overnight).[6]

-

Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink color and its absorbance in the 510-550 nm range.[1]

-

Purification (Optional): The resulting protein-protein conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.[6]

Applications in Drug Development and Research

Tetrazine ligation has found widespread use in various aspects of drug development and biomedical research.

-

Antibody-Drug Conjugates (ADCs): The precise and stable nature of the linkage formed by tetrazine ligation is highly advantageous for the construction of ADCs, allowing for the attachment of cytotoxic drugs to antibodies for targeted cancer therapy.[2]

-

Live Cell Imaging: The rapid kinetics of the reaction enable the labeling of biomolecules on and inside living cells with minimal perturbation.[14] Fluorogenic tetrazine probes, which exhibit a significant increase in fluorescence upon reaction, are particularly useful for no-wash imaging applications.[15][16]

-

Proteomics: Tetrazine ligation is employed for activity-based protein profiling and the identification of protein-protein interactions.[3][17]

-

Pretargeted Imaging and Therapy: In this two-step approach, a biomolecule (e.g., an antibody) functionalized with a dienophile is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic is administered, which then reacts specifically at the target site, improving target-to-background ratios.[18]

Labeling of Cell Surface Receptors

A key application of tetrazine ligation is the site-specific labeling of cell surface receptors, such as G protein-coupled receptors (GPCRs), to study their function and signaling.[19][20]

Conclusion

Tetrazine ligation represents a cornerstone of modern bioconjugation chemistry. Its remarkable speed, selectivity, and biocompatibility have opened up new avenues for research and development in chemical biology, drug discovery, and diagnostics. By understanding the core principles, carefully selecting reactants based on quantitative data, and employing optimized experimental protocols, researchers can effectively harness the power of this versatile bioorthogonal reaction to advance their scientific goals.

References

- 1. broadpharm.com [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Intracellular Bioorthogonal Labeling of Glucagon Receptor via Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. interchim.fr [interchim.fr]

- 14. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 15. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Spirohexene-Tetrazine Ligation Enables Bioorthogonal Labeling of Class B G Protein-Coupled Receptors in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Spirohexene-Tetrazine Ligation Enables Bioorthogonal Labeling of Class B G Protein-Coupled Receptors in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect's Toolkit: A Technical Guide to PROTACs and the Pivotal Role of PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are master orchestrators of cellular machinery, comprising two distinct ligands—one targeting a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—tethered by a chemical linker.[1][2] This linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, dictating its physicochemical properties, cell permeability, and the ultimate efficiency of protein degradation.[1] Among the diverse linker chemistries, polyethylene glycol (PEG) linkers have risen to prominence as a foundational tool in PROTAC design, offering a unique blend of properties that profoundly influence the molecule's overall performance.[1][3]

This in-depth technical guide provides a comprehensive exploration of the core principles of PROTAC technology, with a specific focus on the multifaceted role of PEG linkers. We will delve into quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to empower researchers in the rational design of the next generation of protein degraders.

The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System

PROTACs execute their function by coopting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2] The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation.[4][5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to initiate another cycle of degradation.[2][6]

The Crucial Role of PEG Linkers

The linker is a critical component that bridges the POI-binding and E3 ligase-recruiting moieties of a PROTAC. Its length, composition, and attachment points significantly impact the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule.[7] PEG linkers, composed of repeating ethylene glycol units, have become a popular choice in PROTAC design for several key reasons:

-

Enhanced Solubility and Physicochemical Properties: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often large and lipophilic PROTAC molecules.[3][8] This is a crucial factor for achieving adequate exposure in biological assays and for in vivo applications.

-

Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexibility of PEG linkers allows them to adopt conformations that can shield polar surface area, potentially improving permeability.[1][5]

-

Optimization of Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving the optimal geometry of the ternary complex, which is essential for efficient ubiquitination.[3]

Quantitative Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

Table 1: Influence of PEG Linker Length on Physicochemical Properties

| PROTAC Series | Linker Composition | cLogP | TPSA (Ų) | HBD | HBA | Reference |

| ERK5-Targeting | 8-atom Aliphatic | 7.6 | 180 | 6 | 12 | [5] |

| 8-atom PEG-like | 6.5 | 190 | 6 | 13 | [5] | |

| BRD4-Targeting | 2-atom PEG | 2.8 | 195 | 4 | 12 | [9] |

| 4-atom PEG | 2.5 | 204 | 4 | 13 | [9] | |

| 6-atom PEG | 2.2 | 213 | 4 | 14 | [9] |

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[1]

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability

| PROTAC Series | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (PAMPA, 10⁻⁶ cm/s) | Reference |

| TBK1-Targeting | < 12 atoms | No degradation | - | - | [7] |

| 21 atoms | 3 | 96 | - | [7] | |

| 29 atoms | 292 | 76 | - | [7] | |

| VHL-recruiting (MZ series) | 2-unit PEG | - | - | 0.6 | [10] |

| 3-unit PEG | - | - | 0.006 | [10] | |

| H-PGDS-Targeting | 0 PEG units | - | - | High cellular uptake | [11] |

| 3 PEG units | - | - | Lower cellular uptake | [11] | |

| 5 PEG units | - | - | Lowest cellular uptake | [11] |

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Protocol 1: General Synthesis of a PEGylated PROTAC

This protocol describes a common two-step synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker (e.g., Hydroxy-PEG-acid).[3]

Materials:

-

POI ligand with a suitable functional group (e.g., amine)

-

E3 ligase ligand with a suitable functional group (e.g., amine)

-

Hydroxy-PEG-acid linker

-

Amide coupling reagents (e.g., HATU, HOBt, EDC)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Reagents for purification (e.g., HPLC-grade solvents)

Step 1: Coupling of POI Ligand to the PEG Linker

-

Dissolve the POI ligand (1.0 eq) and the Hydroxy-PEG-acid linker (1.1 eq) in anhydrous DMF.

-

Add the coupling reagents (e.g., HATU, 1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting POI-linker conjugate by flash chromatography or preparative HPLC.

Step 2: Coupling of E3 Ligase Ligand to the POI-Linker Conjugate

-

The hydroxyl group on the POI-linker conjugate is first activated, for example, by conversion to a mesylate or tosylate.

-

Dissolve the activated POI-linker conjugate (1.0 eq) and the E3 ligase ligand (1.2 eq) in anhydrous DMF.

-

Add a suitable base (e.g., potassium carbonate or DIPEA) to facilitate the coupling reaction.

-

Stir the reaction at room temperature or with gentle heating, monitoring progress by LC-MS.

-

Upon completion, work up the reaction as described in Step 1.

-

Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product for biological evaluation.

Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol outlines the steps for quantifying the degradation of a target protein in cultured cells following PROTAC treatment.[6][12]

Materials:

-

Cultured cells expressing the POI

-

PROTAC stock solution (in DMSO)

-

Cell culture medium

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Methodology:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Determine the protein concentration of each lysate using the BCA assay.[6]

-

SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]

-

Immunoblotting: Block the membrane and incubate with primary antibodies against the POI and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[6]

-

Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[6]

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a powerful technique for measuring the binding kinetics and affinity of a PROTAC to its target protein and the E3 ligase.[4]

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified POI and E3 ligase

-

PROTAC compound

-

SPR running buffer

-

Amine coupling kit (EDC, NHS, ethanolamine)

Methodology:

-

Ligand Immobilization: Immobilize either the POI or the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

-

Binary Interaction Analysis:

-

To determine the binding affinity of the PROTAC to the immobilized protein, inject a series of PROTAC concentrations over the sensor surface and a reference flow cell.

-

To determine the binding affinity of the PROTAC to the other protein in solution, a competitive binding assay can be employed, or the other protein can be immobilized on a separate flow cell.

-

-

Ternary Complex Analysis: To assess the formation of the ternary complex, inject a mixture of the PROTAC and the non-immobilized protein over the sensor surface with the immobilized protein. An enhancement in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.

-

Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for each interaction. The cooperativity of ternary complex formation can also be calculated.[4]

Visualizing Experimental Workflows

The following diagram, generated using Graphviz (DOT language), illustrates a typical workflow for the design and evaluation of PROTACs.

Conclusion

PEG linkers are indispensable tools in the arsenal of the medicinal chemist for the rational design of effective PROTACs. They offer a powerful means to enhance solubility, modulate cell permeability, and critically, to optimize the geometry of the ternary complex for efficient and selective protein degradation. The "trial-and-error" approach to linker design is progressively being supplanted by more rational, structure-guided strategies. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens through advances in structural biology and computational modeling, the path toward designing PROTACs with superior potency, selectivity, and drug-like properties becomes increasingly clear. This guide serves as a foundational resource for researchers dedicated to harnessing the transformative potential of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. Ternary Complex Formation [worldwide.promega.com]

- 3. benchchem.com [benchchem.com]

- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. precisepeg.com [precisepeg.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: Antibody Labeling with Methyltetrazine-PEG Linkers for Bioorthogonal Applications

Introduction

Bioorthogonal chemistry has revolutionized the field of bioconjugation, allowing for specific and efficient chemical reactions to be carried out in complex biological environments. The inverse-electron demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of this field, prized for its exceptionally fast kinetics and high specificity.[1] Labeling antibodies with tetrazine moieties transforms them into powerful tools for a variety of applications, including pre-targeted imaging, cell labeling, and the construction of antibody-drug conjugates (ADCs).

The inclusion of a Polyethylene Glycol (PEG) spacer, such as a PEG24 linker, is critical. The hydrophilic PEG chain enhances the water solubility of the conjugate, reduces aggregation, and provides a flexible spacer arm to minimize steric hindrance, which can help preserve the antibody's binding affinity.[2][3]

This document provides detailed protocols for two distinct methods of labeling antibodies with a Methyltetrazine-PEG linker:

-

Protocol 1: Amine-Reactive Labeling. This is the most common method and utilizes a Methyltetrazine-PEG-NHS ester to target primary amines on lysine residues of the antibody.

-

Protocol 2: Carboxyl-Reactive Labeling. This method uses EDC/NHS chemistry to conjugate Methyltetrazine-PEG24-amine to the antibody's carboxylic acid residues (aspartic and glutamic acids).

Protocol 1: Labeling of Antibody Primary Amines via NHS Ester Chemistry

This protocol describes the conjugation of a Methyltetrazine-PEG-NHS ester to primary amines (e.g., lysine residues) on an antibody. The N-hydroxysuccinimide (NHS) ester reacts with amines in a pH-dependent manner to form a stable, covalent amide bond.[4][]

Experimental Workflow: Amine-Reactive Labeling

Caption: Workflow for labeling antibody primary amines using a Methyltetrazine-PEG-NHS ester.

Materials and Reagents

-

Antibody (Ab) to be labeled

-

Methyltetrazine-PEG-NHS ester (e.g., Methyltetrazine-PEG4-NHS ester)

-

Amine-free buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K or 40K MWCO)[6][7]

-

UV-Vis Spectrophotometer

Experimental Protocol

1. Antibody Preparation

-

The antibody must be in an amine-free buffer. Buffers containing Tris or glycine will compete with the antibody for reaction with the NHS ester.[8][9]

-

If necessary, perform a buffer exchange into PBS (pH 7.2-7.4) using a desalting column or dialysis.

-

Adjust the antibody concentration to 2-10 mg/mL. Higher concentrations generally improve labeling efficiency.[6]

2. Preparation of Methyltetrazine-PEG-NHS Ester Stock Solution

-

NHS esters are moisture-sensitive.[8][9] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.

-

Immediately before use, dissolve the Methyltetrazine-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[8] Do not store the stock solution, as the NHS ester will hydrolyze.[9]

3. Conjugation Reaction

-

Transfer the desired amount of antibody solution to a microcentrifuge tube.

-

To increase reactivity, add 1/10th the volume of 1 M Sodium Bicarbonate buffer (pH 8.3-8.5) to the antibody solution.[6] The reaction is more efficient at a slightly basic pH.[2]

-

Calculate the volume of the Methyltetrazine-PEG-NHS ester solution needed to achieve the desired molar excess. A 10- to 20-fold molar excess of the NHS ester over the antibody is a common starting point.[9]

-

Add the calculated volume of the NHS ester solution to the antibody solution while gently vortexing. The final concentration of DMSO should not exceed 10% of the total reaction volume.[9]

-

Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[8]

4. Quenching the Reaction (Optional)

-

To stop the labeling reaction, add 1/10th the volume of 1 M Tris-HCl (pH 8.0).[8]

-

Incubate for 15-30 minutes at room temperature.[6] This will quench any unreacted NHS ester.

5. Purification of the Conjugate

-

Separate the labeled antibody from unreacted Methyltetrazine-PEG-NHS ester and byproducts using a spin desalting column.[6][8]

-

Follow the manufacturer's instructions for the desalting column. This typically involves hydrating the column, centrifuging to remove storage buffer, loading the sample, and centrifuging again to collect the purified conjugate.

6. Characterization of the Labeled Antibody

-

Concentration: Measure the absorbance of the purified conjugate at 280 nm (A280).

-

Degree of Labeling (DOL): Measure the absorbance at the λmax of the methyltetrazine (typically ~520-540 nm). The DOL, which is the average number of tetrazine molecules per antibody, can be calculated using the Beer-Lambert law.[6]

-

The formula is: DOL = (A_max_tetrazine * ε_antibody_280) / [(A_280 - (A_max_tetrazine * CF)) * ε_tetrazine_max]

- Where CF is a correction factor for the tetrazine's absorbance at 280 nm.

Quantitative Data Summary

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 2-10 mg/mL | Higher concentrations can improve labeling efficiency.[6] |

| Molar Excess of NHS Ester | 10x - 20x | Can be optimized to achieve the desired DOL.[9] |

| Reaction pH | 8.3 - 8.5 | NHS ester reaction with primary amines is more efficient at a basic pH.[6] |

| Reaction Time | 1 hour at RT or 2 hours on ice | Incubation on ice may reduce hydrolysis of the NHS ester.[8] |

| Quenching Agent | 1 M Tris or Glycine | Quenches unreacted NHS ester.[8] |

Protocol 2: Labeling of Antibody Carboxyl Groups with this compound

This protocol is designed for the user-specified reagent, This compound . Since both the antibody and the linker possess primary amines, a direct reaction is not feasible. Instead, this method activates the antibody's carboxyl groups (on aspartic and glutamic acid residues) using carbodiimide chemistry (EDC and NHS) to create an amine-reactive NHS ester in situ on the antibody surface. This activated antibody can then react with the amine group of the this compound.

Experimental Workflow: Carboxyl-Reactive Labeling

Caption: Workflow for labeling antibody carboxyl groups using EDC/NHS chemistry and this compound.

Materials and Reagents

-

Antibody (Ab) to be labeled

-

This compound

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide)

-

Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K or 40K MWCO)

-

UV-Vis Spectrophotometer

Experimental Protocol

1. Antibody Preparation

-

Perform a buffer exchange to place the antibody into an amine-free buffer, such as MES buffer (pH 6.0). Carbodiimide chemistry is most efficient at a slightly acidic pH.

-

Adjust the antibody concentration to 2-5 mg/mL.

2. Activation of Antibody Carboxyl Groups

-

Prepare fresh solutions of EDC and NHS in cold MES buffer or water immediately before use. A typical concentration is 10 mg/mL.

-

Add a 50- to 100-fold molar excess of both EDC and NHS to the antibody solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing. This reaction activates the carboxyl groups on the antibody, converting them into semi-stable amine-reactive NHS esters.

3. Conjugation Reaction

-

Immediately following the activation step, add a 20- to 50-fold molar excess of this compound to the activated antibody solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of a basic buffer like PBS (pH 7.4) to facilitate the reaction between the newly formed NHS esters and the amine linker.

-

Incubate for 2 hours at room temperature with gentle mixing.

4. Purification of the Conjugate

-

Remove excess labeling reagents and byproducts by passing the reaction mixture through a spin desalting column, exchanging the buffer to a storage-stable buffer like PBS (pH 7.4).

-

Follow the manufacturer's instructions for the desalting column.

5. Characterization of the Labeled Antibody

-

Determine the final antibody concentration and the Degree of Labeling (DOL) using UV-Vis spectrophotometry as described in Protocol 1, Section 6.

Quantitative Data Summary

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 2-5 mg/mL | |

| Activation Buffer | 0.1 M MES, pH 6.0 | Optimal pH for EDC/NHS activation of carboxyl groups. |

| Molar Excess of EDC/NHS | 50x - 100x | Activates carboxyl groups on the antibody. |

| Activation Time | 15-30 minutes at RT | |

| Molar Excess of Amine Linker | 20x - 50x | Reacts with the activated antibody. |

| Conjugation pH | 7.2 - 7.5 | Optimal for the reaction of the NHS ester with the amine linker. |

| Conjugation Time | 2 hours at RT |

References

- 1. broadpharm.com [broadpharm.com]

- 2. medium.com [medium.com]

- 3. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]

- 4. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. furthlab.xyz [furthlab.xyz]

- 9. broadpharm.com [broadpharm.com]

Revolutionizing Live Cell Imaging: Application Notes and Protocols for Methyltetrazine-PEG24-amine

Introduction

Live cell imaging is a cornerstone of modern biological research and drug development, providing invaluable insights into dynamic cellular processes. The advent of bioorthogonal chemistry has further revolutionized this field by enabling the specific labeling of biomolecules in their native environment with minimal perturbation. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained dienophiles, such as trans-cyclooctene (TCO). This reaction is characterized by exceptionally fast kinetics and high specificity, allowing for rapid and clean labeling within living systems.[1]

Methyltetrazine-PEG24-amine is a key reagent in this methodology. The methyltetrazine group serves as the reactive handle for the IEDDA reaction, while the long PEG24 linker enhances aqueous solubility, minimizes non-specific binding, and reduces potential steric hindrance, thereby improving labeling efficiency. The terminal amine group provides a versatile point of attachment for conjugation to various molecules of interest, such as fluorophores, enabling a wide range of imaging applications. These application notes provide detailed protocols for utilizing this compound in live cell imaging, with a focus on pre-targeting strategies for antibody-based imaging of cell surface receptors like EGFR and HER2.

Core Applications

-

Pre-targeted Live Cell Imaging: A two-step labeling strategy where a TCO-modified antibody is first administered to bind to a specific cellular target. After clearance of unbound antibody, a this compound conjugated to a fluorophore is added, which rapidly and specifically reacts with the TCO-tagged antibody for high-contrast imaging.[2][3] This approach significantly improves the signal-to-noise ratio compared to using directly labeled antibodies.

-

Wash-Free Imaging: The high fluorogenicity of some tetrazine-dye conjugates, where fluorescence is quenched in the unbound state and dramatically increases upon reaction with TCO, enables "no-wash" imaging protocols.[4][5][6] This is particularly advantageous for delicate or suspension cells and for high-throughput screening applications.

-

Super-Resolution Microscopy: The small size of the tetrazine-fluorophore conjugate, combined with the specificity of the labeling, makes this chemistry ideal for advanced imaging techniques like STED and STORM, allowing for visualization of cellular structures with nanoscale resolution.[7][8]

-

Multiplexed Imaging: The bioorthogonality of the tetrazine-TCO reaction allows for its use in combination with other bioorthogonal pairs, enabling the simultaneous visualization of multiple cellular targets.[5]

Quantitative Data Summary

The efficiency of the tetrazine-TCO ligation is a key advantage for live cell imaging. The following tables summarize critical quantitative parameters.

| Parameter | Typical Value Range | Significance in Live Cell Imaging | References |

| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Extremely fast reaction kinetics allow for efficient labeling at low, physiologically compatible concentrations of labeling reagents, minimizing potential toxicity and off-target effects. The reaction is often complete within minutes. | [9][10][11] |

| Fluorescence Turn-On Ratio | 10-fold to over 1600-fold | For fluorogenic probes, this indicates the fold-increase in fluorescence intensity upon reaction with TCO. High turn-on ratios are crucial for achieving high contrast in wash-free imaging protocols by minimizing background from unbound probes. | [7][12][13] |

| Cell Viability | >95% | Demonstrates the low cytotoxicity of the labeling process, which is essential for maintaining the health and normal physiology of the cells during imaging experiments. | [14][15] |

| Signal-to-Background Ratio | High (qualitative) | The combination of fast, specific ligation and, in some cases, fluorogenic probes leads to excellent signal-to-background ratios, enabling clear visualization of the target structures. | [7][8] |

Experimental Protocols

Protocol 1: Conjugation of TCO-NHS Ester to an Antibody

This protocol describes the labeling of a primary antibody with a trans-cyclooctene (TCO) moiety using an N-hydroxysuccinimide (NHS) ester.

Materials:

-

Antibody of interest (in amine-free buffer, e.g., PBS, pH 7.4)

-

TCO-PEGx-NHS ester (e.g., TCO-PEG4-NHS)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (1 M Tris-HCl, pH 8.0)

-

Spin desalting columns (e.g., Zeba Spin Desalting Columns, 40K MWCO)

-

Reaction buffer (e.g., 0.1 M NaHCO₃, pH 8.5)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into an amine-free buffer like PBS (pH 7.4) using a spin desalting column.

-

Adjust the antibody concentration to 1-5 mg/mL.

-

-

TCO-NHS Ester Solution Preparation:

-